molecular formula C7H12O3S B1306090 Ethyl 2-[(2-oxopropyl)thio]acetate CAS No. 64878-05-3

Ethyl 2-[(2-oxopropyl)thio]acetate

Cat. No. B1306090
CAS RN: 64878-05-3
M. Wt: 176.24 g/mol
InChI Key: JFBLCFNTJOTSJH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl acetate derivatives and their synthesis, which can provide insights into the general class of compounds to which ethyl 2-[(2-oxopropyl)thio]acetate belongs. These derivatives are often used in the synthesis of peptides, heterocyclic compounds, and in crystallography studies .

Synthesis Analysis

The synthesis of ethyl acetate derivatives is a topic of interest in several papers. For instance, paper discusses the use of a modified Yamaguchi reagent for the synthesis of amides and peptides without racemization. Paper describes the synthesis of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which involves the linkage of various moieties to a pyridyl ring. Paper reports a one-pot synthesis method for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates. These methods highlight the versatility of ethyl acetate derivatives in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives is crucial for understanding their properties and reactivity. Paper provides a detailed analysis of the molecular structure of a thioamide derivative of ethyl acetate using X-ray diffraction, NMR, and computational methods. Similarly, paper confirms the structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate through X-ray diffraction and spectral studies. These studies demonstrate the importance of structural analysis in the development of ethyl acetate derivatives.

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is explored in several papers. Paper investigates the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through various reactions, including one-pot three-component reactions. Paper describes the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibits antitumor activity. These reactions demonstrate the potential of ethyl acetate derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are essential for their practical applications. Paper studies the reactions of ethyl 2-(2-chloroethoxy) acetate and characterizes the compounds using IR, NMR, and MS. Paper analyzes the geometric details of ethyl acetate in the solid state and as a solvate, revealing a preference for the trans isomer. These properties are important for understanding the behavior of these compounds in different environments.

Future Directions

Ethyl 2-[(2-oxopropyl)thio]acetate is a compound used in scientific research . Its complex structure allows for diverse experiments, making it an essential tool for advancements in chemistry. The future directions of research involving this compound will likely depend on the specific research goals and the results of ongoing studies.

properties

IUPAC Name

ethyl 2-(2-oxopropylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLCFNTJOTSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381242
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-oxopropyl)thio]acetate

CAS RN

64878-05-3
Record name Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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